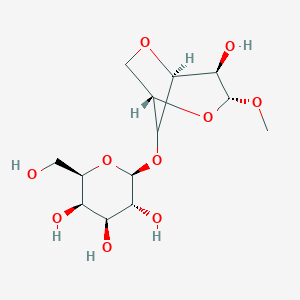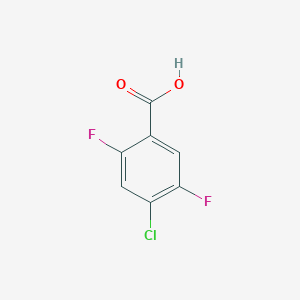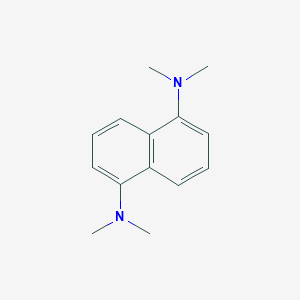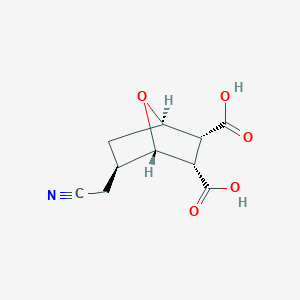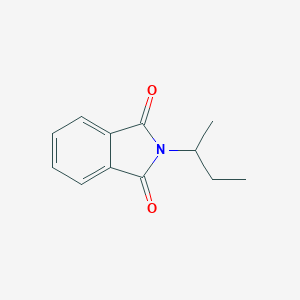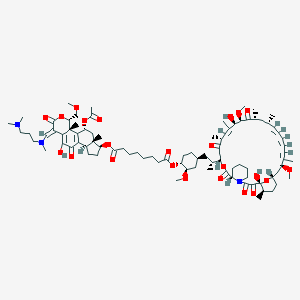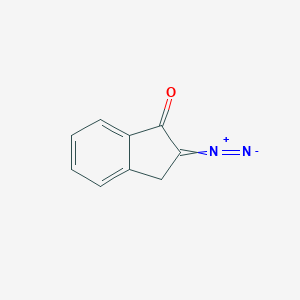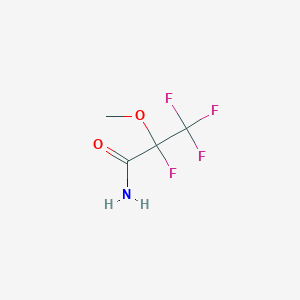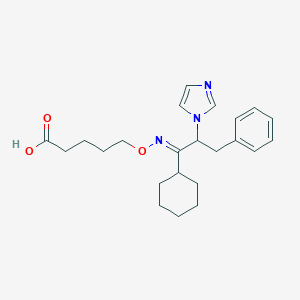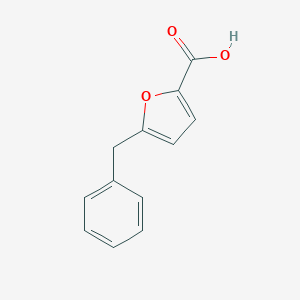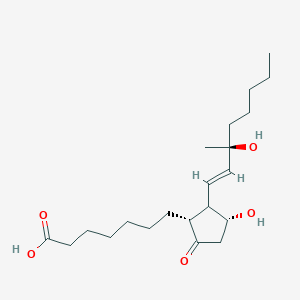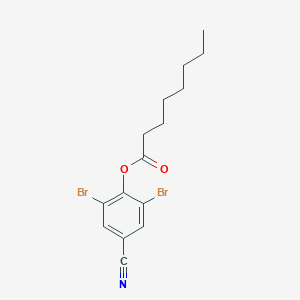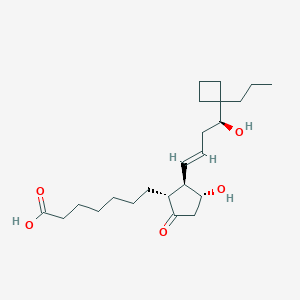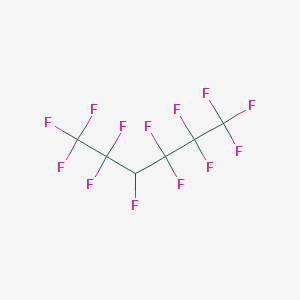
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a colorless and odorless liquid that belongs to the family of hydrofluoroethers. It is widely used in various industrial applications due to its unique properties, including its low toxicity, non-flammability, and high chemical stability.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane is not well understood, but it is believed to interact with biological membranes, altering their physical properties. It has been shown to affect the fluidity and permeability of lipid bilayers, which can impact the function of membrane-bound proteins.
Biochemische Und Physiologische Effekte
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, exposure to high concentrations of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane can cause irritation to the eyes, skin, and respiratory system. It can also cause dizziness, headaches, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has several advantages for use in laboratory experiments. It is non-flammable, non-toxic, and has a low boiling point, which makes it easy to handle. It is also highly stable and does not react with most materials. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane. One area of interest is its potential use as a heat transfer fluid in high-temperature applications. Another area of research is its use as a cleaning agent for precision manufacturing. Additionally, further studies are needed to understand the mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane and its potential impact on biological systems.
Conclusion:
In conclusion, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, or 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, is a unique and versatile compound that has numerous applications in scientific research. Its low toxicity, non-flammability, and high chemical stability make it an ideal candidate for various industrial applications. While there is still much to learn about its mechanism of action and potential impact on biological systems, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane holds great promise for future research and development.
Synthesemethoden
The synthesis of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane involves the reaction of 1,1,1,2-tetrafluoroethane with hexafluoropropylene oxide in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the product is purified through distillation. The yield of the synthesis process is high, and the purity of the final product is typically greater than 99%.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been extensively used in scientific research, particularly in the field of material science and engineering. It is commonly used as a solvent, cleaning agent, and heat transfer fluid. Its unique properties make it an ideal candidate for various applications, including electronics cooling, precision cleaning, and lubrication.
Eigenschaften
CAS-Nummer |
1998-67-0 |
|---|---|
Produktname |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
Molekularformel |
C6HF13 |
Molekulargewicht |
320.05 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6HF13/c7-1(3(10,11)5(14,15)16)2(8,9)4(12,13)6(17,18)19/h1H |
InChI-Schlüssel |
BSJCNKQSUUXNNN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Synonyme |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



